Cas no 1341832-80-1 ({3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine)

{3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 3-(4-iodo-1H-pyrazol-1-yl)-N-methyl-
- CS-0301546
- EN300-844364
- 1341832-80-1
- AKOS013753806
- {[3-(4-iodo-1H-pyrazol-1-yl)phenyl]methyl}(methyl)amine
- 1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine
- {3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine
-
- MDL: MFCD20327057
- インチ: 1S/C11H12IN3/c1-13-6-9-3-2-4-11(5-9)15-8-10(12)7-14-15/h2-5,7-8,13H,6H2,1H3
- InChIKey: CHURRQIIWZCUNM-UHFFFAOYSA-N
- SMILES: C1(CNC)=CC=CC(N2C=C(I)C=N2)=C1
計算された属性
- 精确分子量: 313.00759g/mol
- 同位素质量: 313.00759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 29.8Ų
じっけんとくせい
- 密度みつど: 1.65±0.1 g/cm3(Predicted)
- Boiling Point: 379.8±27.0 °C(Predicted)
- 酸度系数(pKa): 9.13±0.10(Predicted)
{3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844364-2.5g |
{[3-(4-iodo-1H-pyrazol-1-yl)phenyl]methyl}(methyl)amine |
1341832-80-1 | 95% | 2.5g |
$1509.0 | 2024-05-21 | |
Enamine | EN300-844364-1g |
{[3-(4-iodo-1H-pyrazol-1-yl)phenyl]methyl}(methyl)amine |
1341832-80-1 | 1g |
$770.0 | 2023-09-02 | ||
Enamine | EN300-844364-5.0g |
{[3-(4-iodo-1H-pyrazol-1-yl)phenyl]methyl}(methyl)amine |
1341832-80-1 | 95% | 5.0g |
$2235.0 | 2024-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372216-1g |
1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine |
1341832-80-1 | 98% | 1g |
¥29390.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372216-500mg |
1-(3-(4-Iodo-1h-pyrazol-1-yl)phenyl)-N-methylmethanamine |
1341832-80-1 | 98% | 500mg |
¥28238.00 | 2024-08-09 | |
Enamine | EN300-844364-0.1g |
{[3-(4-iodo-1H-pyrazol-1-yl)phenyl]methyl}(methyl)amine |
1341832-80-1 | 95% | 0.1g |
$678.0 | 2024-05-21 | |
Enamine | EN300-844364-10g |
{[3-(4-iodo-1H-pyrazol-1-yl)phenyl]methyl}(methyl)amine |
1341832-80-1 | 10g |
$3315.0 | 2023-09-02 | ||
Enamine | EN300-844364-0.25g |
{[3-(4-iodo-1H-pyrazol-1-yl)phenyl]methyl}(methyl)amine |
1341832-80-1 | 95% | 0.25g |
$708.0 | 2024-05-21 | |
Enamine | EN300-844364-0.5g |
{[3-(4-iodo-1H-pyrazol-1-yl)phenyl]methyl}(methyl)amine |
1341832-80-1 | 95% | 0.5g |
$739.0 | 2024-05-21 | |
Enamine | EN300-844364-1.0g |
{[3-(4-iodo-1H-pyrazol-1-yl)phenyl]methyl}(methyl)amine |
1341832-80-1 | 95% | 1.0g |
$770.0 | 2024-05-21 |
{3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine 関連文献
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
{3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amineに関する追加情報
The Compound CAS No. 1341832-80-1: {3-(4-Iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine
The compound CAS No. 1341832-80-1, commonly referred to as {3-(4-Iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of amines, specifically featuring a methylamine group attached to a phenylmethyl moiety, which is further substituted with a 4-iodo-1H-pyrazole ring. The presence of the iodo group and the pyrazole ring introduces unique electronic and structural properties, making this compound a valuable subject in contemporary chemical research.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly due to their ability to act as ligands in metalloenzyme inhibition and their potential as scaffolds for drug design. The 4-iodo substitution on the pyrazole ring is particularly interesting, as it can serve as a site for further functionalization or as a directing group in subsequent chemical transformations. This makes {3-(4-Iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine a versatile building block in organic synthesis.
The synthesis of this compound typically involves multi-step processes, often starting with the preparation of the pyrazole ring followed by iodination and subsequent coupling reactions. Researchers have explored various methodologies to optimize the yield and purity of this compound, leveraging modern catalytic systems and green chemistry principles. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to efficiently construct the carbon-nitrogen bonds essential for this compound's structure.
In terms of applications, {3-(4-Iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine has shown promise in the field of materials science. Its ability to coordinate with metal ions makes it a candidate for the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials are highly sought after for their potential in gas storage, catalysis, and sensing technologies. Additionally, its electronic properties make it a potential candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs).
From a pharmacological perspective, this compound has been investigated for its potential bioactivity. Studies have demonstrated that certain derivatives of this compound exhibit inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its structural similarity to known bioactive compounds has led researchers to explore its role in modulating cellular signaling pathways.
The integration of computational chemistry tools has significantly enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure, while molecular docking studies have revealed potential binding modes with target proteins. These computational approaches have not only facilitated the design of more potent derivatives but also accelerated the drug discovery process.
In conclusion, CAS No. 1341832-80-1, or {3-(4-Iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine, stands at the forefront of modern chemical research due to its unique structure and diverse applications. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
1341832-80-1 ({3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl}(methyl)amine) Related Products
- 148607-25-4(Terbium,tris[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-)
- 1518486-61-7(1-(2-Amino-4-chlorophenyl)-2-ethoxy-ethanone)
- 2137100-66-2(1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)
- 2248305-38-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate)
- 1261681-15-5(2-Chloro-4-(2-(trifluoromethyl)phenyl)pyridine)
- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)
- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)
- 6449-46-3(1-Propanamine,2-(phenylmethoxy)-)
- 1805737-12-5(Ethyl 2-(3-bromo-2-oxopropyl)-6-chlorobenzoate)
- 920368-47-4(1-3-(propan-2-yloxy)propyl-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one)




